molecular formula C11H12FNO B2990681 N-[1-(4-fluorophenyl)ethyl]prop-2-enamide CAS No. 1248707-14-3

N-[1-(4-fluorophenyl)ethyl]prop-2-enamide

Cat. No.: B2990681
CAS No.: 1248707-14-3
M. Wt: 193.221
InChI Key: GDKPNFVLUNRJPP-UHFFFAOYSA-N
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Description

General Significance of N-Acrylamides and Enamides in Contemporary Chemical Research

N-Acrylamides and their structural cousins, enamides, are recognized as valuable and versatile synthons in modern organic synthesis. nih.govnih.gov Their significance stems from a unique balance of stability and reactivity, which makes them amenable to a wide range of chemical transformations. nih.gov The presence of the electron-withdrawing acyl group on the nitrogen atom modulates the nucleophilicity of the enamine-like double bond, rendering enamides more stable than their enamine counterparts while still allowing for participation in various reactions. nih.gov

This tunable reactivity has led to the increasing use of N-acrylamides and enamides in the construction of complex nitrogen-containing molecules. nih.gov They serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. For instance, the acrylamide (B121943) moiety is a key structural feature in various polymers and is also found in a number of biologically active compounds. Research has demonstrated that N-substituted acrylamides can exhibit a range of biological activities, including potential applications as anticancer and antimicrobial agents. The versatility of these compounds ensures their continued importance in the development of new synthetic methodologies and the discovery of novel bioactive molecules.

Molecular Architecture and Classification of N-[1-(4-fluorophenyl)ethyl]prop-2-enamide within the Enamide Family

The molecular architecture of this compound is characterized by several key features that define its classification and chemical behavior.

Core Components:

Prop-2-enamide (Acrylamide) Moiety: This is the foundational unit, consisting of a vinyl group directly attached to an amide functionality. This arrangement results in a conjugated system that influences the compound's reactivity.

N-Substituent: The nitrogen atom of the amide is substituted with a 1-(4-fluorophenyl)ethyl group. This substituent is chiral, meaning it can exist in two non-superimposable mirror-image forms (enantiomers).

Fluorophenyl Group: The presence of a fluorine atom on the phenyl ring can significantly impact the compound's electronic properties, lipophilicity, and metabolic stability, all of which are important considerations in medicinal chemistry.

Classification:

Within the broader family of enamides, this compound can be classified as a secondary enamide , as the nitrogen atom is bonded to one acyl group and one alkyl group, and also bears a hydrogen atom. More specifically, it is an N-alkyl-N-aryl-substituted acrylamide .

The following table summarizes the key structural features of this compound.

FeatureDescription
IUPAC Name This compound
Molecular Formula C₁₁H₁₂FNO
Core Structure Acrylamide
N-Substituent 1-(4-fluorophenyl)ethyl
Key Functional Groups Amide, Alkene, Aromatic Fluoride
Chirality Chiral center at the benzylic carbon

Overview of Academic Research Landscapes for N-Substituted Prop-2-enamide Derivatives

The academic research landscape for N-substituted prop-2-enamide derivatives is both broad and dynamic, with significant efforts focused on their synthesis and application. A common and well-established method for the synthesis of these compounds involves the acylation of a primary amine with acryloyl chloride . This reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, the broader class of N-aryl and N-alkyl acrylamides is the subject of considerable investigation. Research in this area often explores:

Novel Synthetic Methodologies: Developing more efficient, selective, and environmentally friendly methods for the synthesis of N-substituted acrylamides.

Polymer Chemistry: Utilizing N-substituted acrylamides as monomers for the creation of functional polymers with tailored properties.

Medicinal Chemistry: Investigating the biological activities of these compounds, with studies reporting potential applications in areas such as cancer therapy and the treatment of neurological disorders. The introduction of substituents like the fluorophenyl group is a common strategy to modulate the pharmacological profile of a molecule.

Asymmetric Synthesis: Developing methods for the stereoselective synthesis of chiral N-substituted acrylamides, which is crucial for their application as pharmaceuticals.

The study of N-substituted prop-2-enamide derivatives continues to be a fruitful area of research, driven by the versatility of this chemical scaffold and its potential for a wide range of applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[1-(4-fluorophenyl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO/c1-3-11(14)13-8(2)9-4-6-10(12)7-5-9/h3-8H,1H2,2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDKPNFVLUNRJPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of N 1 4 Fluorophenyl Ethyl Prop 2 Enamide

Electronic Structure and Ambiphilic Nature of the Enamide Conjugated System

The enamide functional group in N-[1-(4-fluorophenyl)ethyl]prop-2-enamide features a conjugated system comprising the lone pair of electrons on the nitrogen atom, the amide carbonyl group, and the carbon-carbon double bond. This conjugation results in a delocalization of electron density across the O=C-N-C=C framework. The nitrogen atom's lone pair participates in resonance with the carbonyl group and the vinyl group, which influences the electronic properties of the molecule.

This electronic arrangement confers an ambiphilic character to the enamide. The β-carbon of the α,β-unsaturated system is electrophilic due to the electron-withdrawing effect of the adjacent carbonyl group, making it susceptible to attack by nucleophiles. Conversely, the nitrogen atom and the α-carbon can exhibit nucleophilic properties. nih.gov Enamides are considered versatile synthons due to this dual reactivity. nih.gov

The electronic nature of the substituents on the nitrogen and the β-carbon can further modulate this reactivity. In this compound, the 4-fluorophenyl ethyl group attached to the nitrogen atom influences the electron density and steric environment around the amide.

Nucleophilic and Electrophilic Activation Pathways of N-Substituted Prop-2-enamides

N-substituted prop-2-enamides, also known as acrylamides, can be activated through both nucleophilic and electrophilic pathways to participate in a variety of chemical transformations.

Electrophilic Activation: The carbonyl oxygen of the amide can be activated by Lewis or Brønsted acids, enhancing the electrophilicity of the β-carbon and facilitating conjugate additions. acs.org Protonation or coordination to a Lewis acid makes the carbonyl group a stronger electron-withdrawing group, thus increasing the susceptibility of the double bond to nucleophilic attack. acs.org

Nucleophilic Pathways: While the enamide system itself is generally considered electron-deficient, the nitrogen atom can act as a nucleophile under certain conditions. More significantly, the α,β-unsaturated system serves as a Michael acceptor, readily reacting with a wide range of nucleophiles. nih.govnih.gov

Recent studies have also explored the direct N-dehydrogenation of amides to form enamides through electrophilic activation, highlighting the versatility of these compounds in synthesis. nih.govacs.org This process involves the activation of the amide with an electrophile, such as triflic anhydride (B1165640), followed by deprotonation. acs.orgnih.gov

Conjugate Addition Reactions, including Michael Additions, involving the α,β-Unsaturated Amide

The α,β-unsaturated amide system in this compound makes it an excellent substrate for conjugate addition reactions, most notably the Michael addition. nih.govrsc.org In this reaction, a nucleophile (the Michael donor) adds to the β-carbon of the acrylamide (B121943) (the Michael acceptor).

A diverse array of nucleophiles can participate in Michael additions with acrylamides, including:

Thiols: The thiol-Michael addition is a highly efficient "click" reaction used in small-molecule synthesis and polymer modification. rsc.org The reaction of acrylamides with thiols like glutathione (B108866) is a key area of study in medicinal chemistry for understanding the reactivity of acrylamide-containing drugs. nih.gov

Amines: Aza-Michael additions involve the addition of amines to the α,β-unsaturated system. mdpi.com

Phosphines: Phospha-Michael additions have been developed as a type of click reaction for applications such as protein functionalization. nih.gov The reaction between an alkyl phosphine (B1218219) and an acrylamide proceeds readily in aqueous buffers. nih.gov

Carbanions: Carbon-based nucleophiles, such as enolates, can also add to acrylamides.

The reactivity of acrylamides in Michael additions is influenced by substituents on the nitrogen and the α- and β-carbons. nih.gov For instance, aryl or heteroaryl groups on the nitrogen can enhance reactivity. nih.gov

Nucleophile Type Reaction Name Key Features
ThiolThiol-Michael AdditionHigh efficiency, "click" reaction characteristics. rsc.org
AmineAza-Michael AdditionForms β-amino carbonyl compounds. mdpi.com
PhosphinePhospha-Michael AdditionRapid reaction in aqueous conditions. nih.gov

Cyclization Reactions and Their Application in N-Heterocyclic Compound Synthesis

Enamides are valuable precursors for the synthesis of N-heterocyclic compounds due to their ability to undergo various cyclization reactions. nih.govrsc.orgrsc.org The ambiphilic nature of the enamide system allows for both nucleophilic and electrophilic cyclization pathways. nih.gov

Aza-Prins Cyclization: Protonation of the enamide can generate an iminium ion, which can then be trapped by an intramolecular nucleophile, such as an alkene or alkyne, in an aza-Prins cyclization. nih.gov This strategy has been employed in the total synthesis of natural alkaloids. nih.gov

Radical Cyclizations: Amide-substituted radicals can participate in cyclization reactions, with the potential for stereochemical control. acs.org

Dehydrative Cyclization: Olefinic secondary amides can undergo dehydrative cyclization promoted by reagents like triflic anhydride to form various N-heterocycles. rsc.org

Intramolecular Michael Additions: If the N-substituent contains a nucleophilic moiety, an intramolecular conjugate addition can lead to the formation of a heterocyclic ring.

These cyclization strategies provide access to a wide range of N-heterocyclic scaffolds, which are prevalent in pharmaceuticals and natural products. nih.gov

Polymerization Behavior and Chain Growth Mechanisms of this compound as a Monomer

This compound, as a derivative of acrylamide, can function as a monomer in polymerization reactions. The polymerization of acrylamides typically proceeds via a chain-growth mechanism, where monomer units add sequentially to a growing polymer chain. wikipedia.orglibretexts.org

Radical Polymerization: This is a common method for polymerizing acrylamide-based monomers. libretexts.org The process involves three main stages:

Initiation: A radical initiator generates free radicals, which then react with a monomer molecule to create an active center.

Propagation: The active center on the growing polymer chain adds to another monomer molecule, extending the chain. wikipedia.org

Termination: The growth of the polymer chain is stopped, often by the combination of two radical chains. wikipedia.org

Controlled Radical Polymerization: Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be used to synthesize polymers with controlled molecular weights and narrow molecular weight distributions. mdpi.com

Ionic Polymerization: Depending on the substituents, some acrylamide derivatives can undergo anionic or cationic polymerization. libretexts.orglibretexts.org Monomers with electron-withdrawing groups are more suited for anionic polymerization. libretexts.org

The properties of the resulting polymer are influenced by the structure of the monomer. The 4-fluorophenyl ethyl group in this compound would affect the polymer's properties, such as its solubility, thermal stability, and interactions with other molecules. rsc.org Such functionalized monomers are also used in the synthesis of molecularly imprinted polymers (MIPs), where the monomer is designed to create specific recognition sites for a target molecule. nih.govresearchgate.net

Polymerization Method Mechanism Type Key Characteristics
Radical PolymerizationChain-GrowthInvolves initiation, propagation, and termination steps. wikipedia.orglibretexts.org
RAFT PolymerizationControlled Radical Chain-GrowthAllows for control over polymer molecular weight and distribution. mdpi.com
Ionic PolymerizationChain-GrowthCan be either cationic or anionic depending on the monomer's substituents. libretexts.orglibretexts.org

Advanced Spectroscopic and Structural Characterization of N 1 4 Fluorophenyl Ethyl Prop 2 Enamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis

The ¹H and ¹³C NMR spectra of N-[1-(4-fluorophenyl)ethyl]prop-2-enamide are predicted to exhibit characteristic signals corresponding to the distinct chemical environments of the hydrogen and carbon atoms in its structure.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is expected to show signals for the vinyl protons of the prop-2-enamide group, the methine and methyl protons of the ethyl group, the aromatic protons of the 4-fluorophenyl ring, and the amide proton. The vinyl protons would likely appear as a complex multiplet system in the olefinic region (typically δ 5.5-6.5 ppm). The methine proton of the ethyl group, being adjacent to the nitrogen and the aromatic ring, would likely resonate as a quartet in the downfield region. The methyl protons would appear as a doublet, coupled to the methine proton. The aromatic protons on the 4-fluorophenyl ring are expected to show a characteristic AA'BB' splitting pattern due to the fluorine substitution. The amide proton (N-H) would appear as a broad singlet, with its chemical shift being solvent-dependent.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The carbonyl carbon of the amide group is expected to have the most downfield chemical shift (typically δ 165-175 ppm). The carbons of the vinyl group will appear in the olefinic region (δ 120-140 ppm). The methine and methyl carbons of the ethyl group will have characteristic shifts in the aliphatic region. The carbons of the 4-fluorophenyl ring will show distinct signals, with the carbon atom directly bonded to the fluorine atom exhibiting a large one-bond C-F coupling constant.

Predicted NMR Data:

Predicted ¹H NMR Data for this compound
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Vinyl CH=CH₂ (1H)~6.1-6.3dd~17, ~10
Vinyl CH=CH₂ (cis, 1H)~5.6-5.8d~10
Vinyl CH=CH₂ (trans, 1H)~6.0-6.2d~17
CH-N (1H)~5.1-5.3q~7
CH₃ (3H)~1.5-1.7d~7
Aromatic CH (2H)~7.2-7.4t~8.5
Aromatic CH (2H)~7.0-7.2t~8.5
N-H (1H)~6.5-8.0 (broad)s-
Predicted ¹³C NMR Data for this compound
CarbonPredicted Chemical Shift (δ, ppm)
C=O~165
Vinyl CH=~131
Vinyl =CH₂~126
Aromatic C-F~162 (d, ¹JCF ≈ 245 Hz)
Aromatic C-H (ortho to F)~115 (d, ²JCF ≈ 21 Hz)
Aromatic C-H (meta to F)~128 (d, ³JCF ≈ 8 Hz)
Aromatic C-ipso~139 (d, ⁴JCF ≈ 3 Hz)
CH-N~48
CH₃~22

Advanced Two-Dimensional NMR Techniques for Connectivity and Stereochemical Assignments

To unambiguously assign the proton and carbon signals and to determine the connectivity between atoms, advanced two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: This experiment would reveal the coupling relationships between protons, confirming, for example, the coupling between the methine and methyl protons of the ethyl group, and the couplings within the vinyl system.

HSQC: This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the amide and vinyl functional groups, as well as the fluorinated aromatic ring. Key expected vibrational modes include:

N-H stretch: A medium to strong band around 3300 cm⁻¹.

C-H stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

C=O stretch (Amide I): A strong, sharp band in the region of 1650-1680 cm⁻¹.

N-H bend (Amide II): A medium intensity band around 1550 cm⁻¹.

C=C stretch: A medium intensity band around 1620 cm⁻¹.

C-F stretch: A strong band in the region of 1200-1250 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy, which is complementary to FT-IR, would also be used to probe the vibrational modes. Non-polar bonds, such as the C=C bond of the vinyl group and the aromatic ring vibrations, are often more intense in the Raman spectrum.

Predicted Vibrational Spectroscopy Data:

Predicted FT-IR and Raman Vibrational Frequencies for this compound
Vibrational ModePredicted Frequency (cm⁻¹)Expected Intensity
N-H stretch~3300Medium (IR), Weak (Raman)
Aromatic C-H stretch~3050-3100Medium (IR), Strong (Raman)
Aliphatic C-H stretch~2850-2980Medium (IR), Medium (Raman)
C=O stretch (Amide I)~1660Strong (IR), Medium (Raman)
C=C stretch~1620Medium (IR), Strong (Raman)
N-H bend (Amide II)~1550Medium (IR), Weak (Raman)
Aromatic C=C stretch~1500, ~1600Medium-Strong (IR & Raman)
C-F stretch~1220Strong (IR), Weak (Raman)

High-Resolution Mass Spectrometry (HR-MS) for Molecular Weight and Fragmentation Pattern Determination

High-Resolution Mass Spectrometry (HR-MS) is a powerful tool for determining the exact molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of fragmentation patterns.

For this compound (C₁₁H₁₂FNO), the calculated exact mass of the molecular ion [M]⁺˙ would be approximately 193.0903 u. HR-MS can measure this with high accuracy, confirming the elemental formula.

The fragmentation pattern upon electron ionization would provide further structural information. Key expected fragmentation pathways include:

Alpha-cleavage: Cleavage of the bond between the methine carbon and the 4-fluorophenyl group, leading to a resonance-stabilized ion.

McLafferty rearrangement: If sterically feasible, this could lead to the loss of a neutral alkene molecule.

Loss of the acryloyl group: Fragmentation could result in the loss of the CH₂=CH-C=O moiety.

Fragmentation of the 4-fluorophenyl group: Characteristic losses associated with a fluorinated benzene (B151609) ring.

A primary fragmentation would likely be the cleavage of the benzylic C-C bond, leading to the formation of a stable fluorotropylium ion or a related fragment.

X-ray Diffraction Analysis of Related N-Acrylamide Crystal Structures

While a specific crystal structure for this compound is not publicly available, analysis of related N-acrylamide crystal structures provides valuable insights into the likely solid-state conformation and intermolecular interactions.

For instance, the crystal structure of N-(4-Hydroxyphenyl)acrylamide reveals key features that are likely to be shared. In many N-aryl acrylamides, the amide group is often found to be nearly planar. The crystal packing is typically dominated by hydrogen bonding interactions involving the amide N-H and C=O groups. In the case of this compound, it is expected that the N-H group would act as a hydrogen bond donor, and the carbonyl oxygen would act as a hydrogen bond acceptor, leading to the formation of chains or sheets in the crystal lattice.

Computational and Theoretical Chemistry Studies on N 1 4 Fluorophenyl Ethyl Prop 2 Enamide

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Vibrational Frequencies

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry used to investigate the electronic properties of molecules. These calculations can determine the optimized molecular geometry, stability, and vibrational modes of N-[1-(4-fluorophenyl)ethyl]prop-2-enamide.

Detailed Research Findings: DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would first be employed to find the molecule's lowest energy structure. This process involves optimizing bond lengths, bond angles, and dihedral angles. From this optimized geometry, a wealth of information can be derived.

Electronic Structure: The distribution of electrons within the molecule is analyzed through properties like the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

Stability: The total electronic energy calculated for the optimized structure provides a measure of the molecule's thermodynamic stability.

Vibrational Frequencies: A frequency calculation on the optimized structure yields the theoretical vibrational spectrum (infrared and Raman). These calculated frequencies can be compared with experimental data to confirm the molecular structure. Each vibrational mode corresponds to a specific type of bond stretching, bending, or twisting within the molecule. For instance, characteristic frequencies would be expected for the C=O stretch of the amide, the N-H bend, and the C=C stretch of the prop-2-enamide group.

Below is an illustrative table of theoretical data that could be obtained from DFT calculations for a molecule with a similar scaffold.

Table 1: Illustrative DFT-Calculated Parameters for an N-Substituted Prop-2-enamide Scaffold
ParameterCalculated ValueDescription
Total Energy-X HartreesIndicator of molecular stability.
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital.
LUMO Energy-1.2 eVEnergy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap5.3 eVIndicator of chemical reactivity.
Dipole Moment3.5 DebyeMeasure of the molecule's overall polarity.
C=O Vibrational Stretch~1680 cm-1Characteristic IR frequency for the amide carbonyl group.
N-H Vibrational Stretch~3400 cm-1Characteristic IR frequency for the amide N-H bond.

Molecular Modeling and Conformational Analysis of the N-Substituted Prop-2-enamide Scaffold

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. Molecular modeling techniques are used to explore the potential energy surface of the molecule to identify stable conformers.

Detailed Research Findings: Conformational analysis involves systematically rotating the molecule around its flexible single bonds and calculating the corresponding energy. For this compound, key rotations would include the bond between the nitrogen and the chiral carbon (N-Cα) and the bond between the chiral carbon and the fluorophenyl ring (Cα-C_aryl).

A Potential Energy Surface (PES) scan can be performed where the energy of the molecule is calculated as a function of one or more dihedral angles. mdpi.com This process reveals the energy barriers between different conformations and identifies the lowest-energy (most stable) conformers. The existence of multiple low-energy conformers can be crucial for its interaction with biological targets.

Table 2: Representative Conformational Analysis Data
ConformerDihedral Angle (C=C-C=O)Dihedral Angle (C=O-N-Cα)Relative Energy (kcal/mol)
A (Global Minimum)~180° (s-trans)~180°0.00
B~0° (s-cis)~180°+2.5
C~180° (s-trans)~60°+1.8

Computational Prediction of Reactivity and Reaction Pathway Energetics for Transformations

Computational methods can predict how this compound might react with other molecules. The acrylamide (B121943) group is a well-known Michael acceptor, making it susceptible to nucleophilic attack.

Detailed Research Findings: The reactivity of acrylamides can be estimated using several computational descriptors. nih.gov The energy of the LUMO is a key indicator; a lower LUMO energy suggests greater electrophilicity at the β-carbon of the acrylamide, making it more susceptible to attack by nucleophiles like the thiol group of cysteine residues in proteins. acs.orgresearchgate.net The electrophilicity index, which combines electronic energy and chemical potential, provides another quantitative measure of reactivity. nih.gov

Computational chemists can model the entire reaction pathway of, for example, a Michael addition reaction. This involves:

Locating Reactants and Products: The geometries of the starting materials (e.g., the enamide and a nucleophile like glutathione) and the final product are optimized.

Finding the Transition State (TS): The highest energy point along the reaction coordinate, the transition state, is located. The structure of the TS provides insight into the geometry of the reaction.

Calculating Activation Energy: The energy difference between the reactants and the transition state gives the activation energy barrier (ΔE‡). A lower activation barrier indicates a faster reaction rate. Computational models for related N-phenylacrylamides suggest that electron-withdrawing groups can reduce the barrier for thiolate addition. acs.org

Table 3: Predicted Reactivity Descriptors and Energetics for a Michael Addition
ParameterHypothetical ValueSignificance
LUMO Energy-1.2 eVLower value indicates higher susceptibility to nucleophilic attack.
Electrophilicity Index (ω)1.5 eVA global reactivity index; higher values indicate greater electrophilicity.
Activation Energy (ΔE‡)15 kcal/molThe energy barrier for the reaction; lower is faster.
Reaction Energy (ΔE_rxn)-25 kcal/molThe overall energy change; negative values indicate an exothermic reaction.

Quantum Chemical Studies on Intermolecular Interactions

The way this compound interacts with itself (in a solid state) or with other molecules (like a solvent or a biological receptor) is governed by non-covalent intermolecular forces. Quantum chemical methods are essential for characterizing and quantifying these interactions.

Detailed Research Findings: The molecule has several features that can participate in intermolecular interactions:

Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor, while the amide carbonyl oxygen (C=O) is a strong hydrogen bond acceptor.

π-Interactions: The 4-fluorophenyl ring can engage in π-π stacking with other aromatic rings or in C-H···π interactions, where a C-H bond points towards the face of the ring. nih.gov

Halogen Interactions: The fluorine atom can participate in various weak interactions, including dipole-dipole and other electrostatic interactions.

Methods such as Symmetry-Adapted Perturbation Theory (SAPT) or calculations using the supermolecular approach with basis set superposition error (BSSE) correction can be used to compute the precise energy of these interactions. nih.gov Analysis of the electron density using Quantum Theory of Atoms in Molecules (QTAIM) can identify and characterize the bond critical points associated with these weak interactions.

Table 4: Typical Intermolecular Interaction Energies
Interaction TypeMolecular Groups InvolvedTypical Calculated Energy (kcal/mol)
Hydrogen Bond (N-H···O=C)Amide N-H and Amide C=O-4.0 to -7.0
π-π StackingFluorophenyl ring ··· Fluorophenyl ring-1.5 to -4.0
C-H···π InteractionAlkyl C-H and Fluorophenyl ring-0.5 to -2.0
C-H···F InteractionAlkyl C-H and Fluorine-0.5 to -1.5

Applications of N 1 4 Fluorophenyl Ethyl Prop 2 Enamide in Chemical Synthesis and Materials Science

Strategic Building Block in the Construction of Complex Organic Molecules

The unique structural features of N-[1-(4-fluorophenyl)ethyl]prop-2-enamide make it a versatile building block for constructing intricate organic molecules. The presence of the acrylamide (B121943) functional group allows it to participate in a variety of addition and cyclization reactions, while the N-(1-phenylethyl) group can serve as a chiral auxiliary, guiding the stereochemical outcome of these transformations.

Precursor for Diverse Nitrogen-Containing Scaffolds in Organic Synthesis Research

This compound serves as an excellent precursor for synthesizing a range of nitrogen-containing heterocyclic compounds, which are foundational scaffolds in medicinal chemistry and natural product synthesis. The reactivity of the acrylamide's carbon-carbon double bond, coupled with the directing effects of the amide group, enables its participation in various cyclization strategies.

One key application of related N-arylacrylamides is in radical cyclization reactions to form dihydroquinolinone structures. acs.orgorganic-chemistry.org In these processes, often initiated by photoredox catalysis, an intramolecular reaction occurs where the aryl group adds across the acrylamide double bond, leading to the formation of a new six-membered ring. acs.orgorganic-chemistry.org This method is valued for its mild conditions and ability to generate complex heterocyclic systems efficiently.

Furthermore, the chiral N-[1-(4-fluorophenyl)ethyl] group can be exploited in asymmetric synthesis. mdpi.com Chiral auxiliaries derived from 1-phenylethylamine (B125046) are widely used to control the stereochemistry of reactions. mdpi.com In the context of acrylamides, this chiral group can direct cycloaddition reactions, such as 1,3-dipolar cycloadditions, to produce enantiomerically enriched heterocyclic products. researchgate.net This approach is crucial for creating single-enantiomer compounds, a common requirement for modern therapeutics. The development of methods for the asymmetric synthesis of nitrogen heterocycles is a significant area of research, with applications in producing valuable chiral synthons for complex molecules. mdpi.comresearchgate.net

Table 1: Examples of Heterocyclic Scaffolds Derived from N-Arylacrylamides

Heterocyclic System Synthetic Method Key Feature
Dihydroquinolinones Photoredox Radical Cyclization Formation of a six-membered nitrogen-containing ring.
Pyrrolidines 1,3-Dipolar Cycloaddition Construction of five-membered rings with controlled stereochemistry.
Piperidines Silylative Radical Cyclization Synthesis of functionalized six-membered aza-heterocycles. nih.gov

Intermediate in the Synthesis of Pharmacologically Relevant Chemical Entities (focused on scaffold utility)

The structural motifs accessible from this compound are prevalent in many pharmacologically active compounds. The N-arylamide substructure itself is a key component in a variety of therapeutic agents. The ability to use this compound as an intermediate allows for the systematic construction of molecular frameworks with potential biological activity.

For instance, the N-(1-phenylethyl)amide moiety is found in various bioactive molecules. nih.govmdpi.com Its incorporation into a larger molecule can influence properties such as receptor binding and metabolic stability. The synthesis of compounds containing this chiral amine fragment is a well-established strategy in drug discovery. mdpi.com

The broader class of N-arylacrylamides serves as intermediates for compounds with diverse therapeutic applications, including anticancer agents. nih.gov The acrylamide group can act as a Michael acceptor, enabling covalent bonding with biological targets, a mechanism employed by several approved drugs. nih.gov While this specific application depends on further molecular design, the utility of the this compound scaffold provides a solid foundation for such developments. Research has demonstrated that the synthesis of novel α-amino amide analogs can lead to compounds with significant cytotoxic activity against cancer cell lines. nih.gov

Functional Monomer for the Development of Tailored Polymeric Materials

In the field of materials science, this compound functions as a valuable monomer for creating specialized polymers. The polymerizable acrylamide group allows it to be incorporated into polymer chains, while the fluorophenyl ethyl side group imparts specific functionalities and recognition capabilities to the final material.

Utilization in the Fabrication of Molecularly Imprinted Polymers (MIPs)

One of the most significant applications of this compound and its close analogs is in the creation of Molecularly Imprinted Polymers (MIPs). MIPs are synthetic polymers engineered to have specific recognition sites for a target molecule. This is achieved by polymerizing functional monomers in the presence of a template molecule.

In this context, a compound like this compound can act as a "functionalized template" or a functional monomer. In a semi-covalent imprinting approach, a related compound, N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide, was used to create MIPs. The monomer, containing the template fragment, is copolymerized with a cross-linker (e.g., divinylbenzene). After polymerization, the amide bond is hydrolyzed to remove the template portion, leaving behind a cavity specifically shaped to re-bind molecules with similar structures, such as tyramine (B21549) and L-norepinephrine. The resulting MIPs showed a high affinity for these target biomolecules.

The synthesis of a series of N-(2-arylethyl)-2-methylprop-2-enamides, including the 4-fluoro derivative, has been reported with high yields. These compounds are designed to serve as reagents for covalent imprinting, demonstrating the versatility of this class of monomers in producing advanced selective materials.

Incorporation into Hydrogels and Other Specialized Functional Polymeric Systems

The acrylamide functionality of this compound allows for its incorporation into hydrogels and other functional polymer networks. Hydrogels are three-dimensional, water-swollen polymer networks with applications in biomedicine, such as drug delivery and tissue engineering. researchgate.netnih.gov

By copolymerizing this compound with other monomers like acrylamide or N-isopropylacrylamide (NIPAM), it is possible to create hydrogels with tailored properties. mdpi.commdpi.com The fluorinated phenyl group can introduce hydrophobicity, which can influence the swelling behavior and the lower critical solution temperature (LCST) of thermoresponsive hydrogels. nih.gov Polymers based on N-substituted acrylamides are known to exhibit stimuli-responsive behavior, which is crucial for creating "smart" materials that respond to environmental changes like temperature or pH. nih.govmdpi.com

The incorporation of such specialized monomers can be used to create hydrogels with specific functionalities, such as controlled drug release or selective binding of biomolecules. mdpi.comnih.gov The ability to pattern these functional hydrogels on surfaces further expands their utility in areas like cell culture and biosensing. nih.gov

Table 2: Properties of N-Substituted Acrylamide-Based Polymers

Polymer System Key Monomer Property/Application
Thermoresponsive Hydrogel N-isopropylacrylamide (NIPAM) Exhibits a Lower Critical Solution Temperature (LCST), causing a volume phase transition. researchgate.netnih.gov
Functionalized Hydrogel Acrylamide and a functional comonomer Can be designed for specific ligand binding, cell patterning, or controlled release. nih.gov

Emerging Research Directions and Unexplored Potential of N 1 4 Fluorophenyl Ethyl Prop 2 Enamide

Investigation of Novel Catalytic Transformations and Reaction Pathways

Currently, there is a dearth of published research specifically detailing novel catalytic transformations and reaction pathways for N-[1-(4-fluorophenyl)ethyl]prop-2-enamide. The reactivity of the acrylamide (B121943) functional group is generally well-understood, participating in reactions such as Michael additions, polymerizations, and various coupling reactions. However, the influence of the specific N-substituent, the 1-(4-fluorophenyl)ethyl group, on the compound's reactivity under catalytic conditions has not been systematically investigated. Future research in this area would need to explore a range of catalytic systems to uncover new synthetic routes and transformations unique to this molecule.

Impact of Stereochemistry on Reactivity and Material Properties

The this compound molecule possesses a chiral center at the ethyl group attached to the nitrogen atom. This introduces the possibility of stereoisomers (enantiomers and diastereomers), which could have significantly different reactivity and could lead to materials with distinct properties. At present, there are no available studies that investigate the stereoselective synthesis of this compound or that compare the chemical and physical properties of its different stereoisomers. Such research would be crucial for applications where stereochemistry plays a key role, for instance, in the development of chiral polymers or in asymmetric synthesis.

Integration of this compound into Advanced Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product. The integration of this compound into such reaction sequences could lead to the rapid synthesis of novel and structurally diverse molecules. However, the scientific literature does not currently contain reports of its use as a building block in MCRs. Exploration in this area would involve screening its reactivity with a variety of substrates under different reaction conditions to discover new and efficient synthetic methodologies.

Exploration of Green Chemistry Methodologies for its Production and Utilization

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. The development of environmentally benign methods for the synthesis and application of this compound is an important but unaddressed area of research. Future studies could focus on utilizing renewable starting materials, employing safer solvents, developing catalytic rather than stoichiometric processes, and minimizing waste generation. Such efforts would be essential for the sustainable production and use of this compound.

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